[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate is a complex organic compound. It is characterized by multiple hydroxyl groups and an unsaturated fatty acid ester. Compounds with similar structures are often used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as glycidol derivatives, followed by esterification with (Z)-octadec-9-enoic acid. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may target the ester group, converting it into an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential as bioactive molecules. They may exhibit antimicrobial, anti-inflammatory, or antioxidant properties.
Medicine
In medicine, such compounds may be explored for their therapeutic potential. They could be used in drug formulations or as active pharmaceutical ingredients.
Industry
Industrially, this compound may be used in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique properties make it suitable for various applications in cosmetics, food, and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Glyceryl monooleate: A similar compound with fewer hydroxyl groups.
Polyglycerol esters: Compounds with varying numbers of glycerol units and fatty acid chains.
Uniqueness
The uniqueness of [2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate lies in its specific arrangement of hydroxyl groups and the unsaturated fatty acid ester. This structure imparts unique chemical and physical properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C36H70O14 |
---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C36H70O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-36(44)50-29-35(27-46-25-33(21-40)47-23-31(42)19-38)49-28-34(48-24-32(43)20-39)26-45-22-30(41)18-37/h9-10,30-35,37-43H,2-8,11-29H2,1H3/b10-9- |
InChI Key |
JGPWZWORTTUVEQ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COCC(CO)OCC(CO)O)OCC(COCC(CO)O)OCC(CO)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COCC(CO)OCC(CO)O)OCC(COCC(CO)O)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.